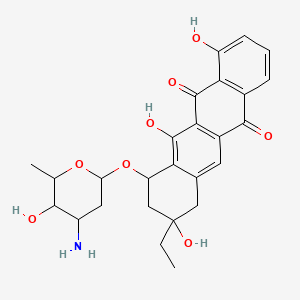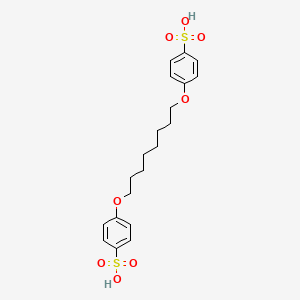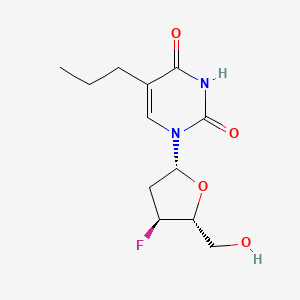
Uridine, 2',3'-dideoxy-3'-fluoro-5-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, 2’,3’-dideoxy-3’-fluoro-5-propyl- is a fluorinated nucleoside analogue. It is a derivative of uridine, where the hydroxyl groups at the 2’ and 3’ positions are replaced by hydrogen and fluorine atoms, respectively, and a propyl group is attached at the 5’ position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’,3’-dideoxy-3’-fluoro-5-propyl- typically involves multiple steps. One common method starts with the protection of the uridine molecule, followed by selective fluorination at the 3’ position. The 2’ and 3’ hydroxyl groups are then removed through a deoxygenation process. Finally, the propyl group is introduced at the 5’ position through a substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Uridine, 2’,3’-dideoxy-3’-fluoro-5-propyl- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 3’ position can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to yield reduced forms.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield uracil derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as thiols, amines, and halides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted uridine derivatives, oxidized uracil compounds, and reduced nucleosides .
Scientific Research Applications
Uridine, 2’,3’-dideoxy-3’-fluoro-5-propyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated nucleosides.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated as a potential antiviral and anticancer agent due to its ability to interfere with viral replication and cancer cell proliferation.
Industry: Utilized in the development of pharmaceuticals and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Uridine, 2’,3’-dideoxy-3’-fluoro-5-propyl- involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The fluorine atom at the 3’ position interferes with the enzymatic activities involved in DNA and RNA synthesis, leading to the inhibition of viral replication and cancer cell growth. The propyl group at the 5’ position enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxy-3’-fluorouridine: Similar in structure but lacks the propyl group at the 5’ position.
2’,3’-Dideoxy-5-fluoro-3-thiouridine: Contains a sulfur atom instead of oxygen at the 3’ position.
2’,3’-Dideoxy-3’-fluoro-5-iodouridine: Has an iodine atom at the 5’ position instead of a propyl group.
Uniqueness
Uridine, 2’,3’-dideoxy-3’-fluoro-5-propyl- is unique due to the presence of the propyl group at the 5’ position, which enhances its stability and bioavailability compared to other similar compounds. This structural modification also contributes to its distinct pharmacological properties, making it a promising candidate for further research and development .
Properties
CAS No. |
119774-97-9 |
|---|---|
Molecular Formula |
C12H17FN2O4 |
Molecular Weight |
272.27 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-propylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H17FN2O4/c1-2-3-7-5-15(12(18)14-11(7)17)10-4-8(13)9(6-16)19-10/h5,8-10,16H,2-4,6H2,1H3,(H,14,17,18)/t8-,9+,10+/m0/s1 |
InChI Key |
RKVXJCQNTSYKJO-IVZWLZJFSA-N |
Isomeric SMILES |
CCCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)F |
Canonical SMILES |
CCCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


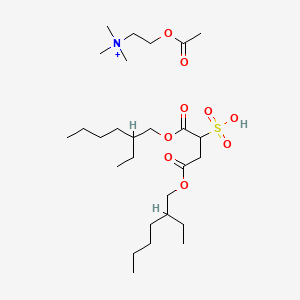


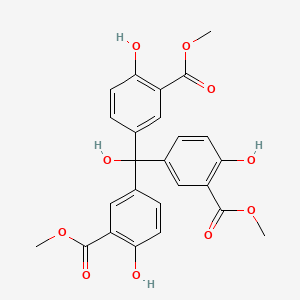
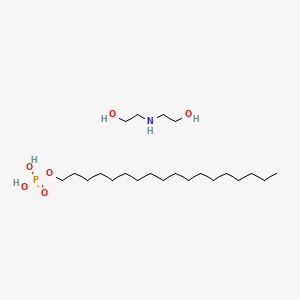

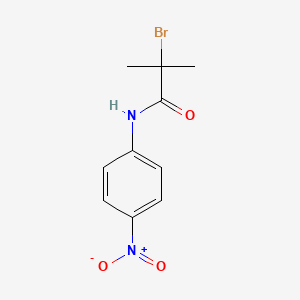

![2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione](/img/structure/B12796351.png)
![N-[2-(2-benzamidoethyldisulfanyl)ethyl]benzamide](/img/structure/B12796358.png)

